- Bifunctional Polyene Cyclizations: Synthetic Studies on Pimarane Natural ProductsChemistry - A European Journal, 2021, 27(48), 12410-12421,
Cas no 931-59-9 (Phenylsulfenyl Chloride)

Phenylsulfenyl Chloride structure
Nombre del producto:Phenylsulfenyl Chloride
Phenylsulfenyl Chloride Propiedades químicas y físicas
Nombre e identificación
-
- Benzenesulfenylchloride
- phenyl thiohypochlorite
- Phenylchloro sulfide
- Phenylsulfenylchloride
- Phenyl-sulfoniumylidene Chloride
- thiohypochlorous acid phenyl ester
- Phenylsulphenyl chloride
- Benzenesulfenyl chloride
- Phenyl chloro sulfide
- Phenylsulfenyl chloride
- (Chlorosulfanyl)benzene
- (Chlorothio)benzene
- Benzene, (chlorothio)-
- J-523958
- DB-321394
- SCHEMBL397524
- (PHENYLSULFANYL)CHLORANE
- 931-59-9
- benzene sulfenyl chloride
- phenyl sulfenyl chloride
- DTXSID60451599
- DTXCID90402418
- Phenylsulfenyl Chloride
-
- MDL: MFCD11850482
- Renchi: 1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H
- Clave inchi: JWUKZUIGOJBEPC-UHFFFAOYSA-N
- Sonrisas: ClSC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 143.98000
- Masa isotópica única: 143.9800490g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 1
- Complejidad: 59.5
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 25.3Ų
- Xlogp3: 2.8
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Dark red hygroscopic oily liquid
- Denso: 1.25
- Punto de fusión: 44 °C
- Punto de ebullición: 262 ºC
- Punto de inflamación: 110 ºC
- PSA: 25.30000
- Logp: 2.93250
Phenylsulfenyl Chloride Información de Seguridad
Phenylsulfenyl Chloride Datos Aduaneros
- Código HS:2930909090
- Datos Aduaneros:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phenylsulfenyl Chloride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | P296045-250mg |
Phenylsulfenyl Chloride |
931-59-9 | 250mg |
$ 800.00 | 2023-09-06 | ||
TRC | P296045-10mg |
Phenylsulfenyl Chloride |
931-59-9 | 10mg |
$69.00 | 2023-05-17 | ||
Aaron | AR00GV6N-10g |
Phenylsulfenylchloride |
931-59-9 | 98% | 10g |
$47.00 | 2025-02-10 | |
Aaron | AR00GV6N-25g |
Phenylsulfenylchloride |
931-59-9 | 98% | 25g |
$88.00 | 2025-02-10 | |
Aaron | AR00GV6N-5g |
Phenylsulfenylchloride |
931-59-9 | 98% | 5g |
$24.00 | 2025-02-10 | |
Aaron | AR00GV6N-1g |
Phenylsulfenylchloride |
931-59-9 | 98% | 1g |
$7.00 | 2025-02-10 | |
Aaron | AR00GV6N-100g |
Phenylsulfenylchloride |
931-59-9 | 98% | 100g |
$248.00 | 2025-02-10 | |
TRC | P296045-50mg |
Phenylsulfenyl Chloride |
931-59-9 | 50mg |
$196.00 | 2023-05-17 | ||
TRC | P296045-100mg |
Phenylsulfenyl Chloride |
931-59-9 | 100mg |
$356.00 | 2023-05-17 | ||
TRC | P296045-25mg |
Phenylsulfenyl Chloride |
931-59-9 | 25mg |
$115.00 | 2023-05-17 |
Phenylsulfenyl Chloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Chlorine Solvents: Pentane ; 1 h, rt
Referencia
- The Endocyclic Restriction Test: The Geometries of Nucleophilic Substitutions at Sulfur(VI) and Sulfur(II)Journal of Organic Chemistry, 2008, 73(24), 9627-9632,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Chlorine
Referencia
- Electrophilic additions to strained alkenes. II. The reaction of benzeneselenenyl chloride with tricyclo[4.2.2.02,5]deca-3,7-diene derivativesCanadian Journal of Chemistry, 1980, 58(22), 2329-39,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referencia
- Synthesis, Crystal Structure, in Vitro Acetohydroxyacid Synthase Inhibition, in Vivo Herbicidal Activity, and 3D-QSAR of New Asymmetric Aryl DisulfidesJournal of Agricultural and Food Chemistry, 2012, 60(34), 8286-8293,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ; 3 h, < 20 °C; 2 - 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation and characterization of o- or p-phenylthio substituted phenol compoundsQingdao Keji Daxue Xuebao, 2010, 31(3), 231-233,
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referencia
- Synthesis and biological evaluation of nonsymmetrical aromatic disulfides as novel inhibitors of acetohydroxyacid synthaseBioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3723-3727,
Métodos de producción 8
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Benzene ; 15 min, 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
1.2 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C
Referencia
- Synthesis and deployment of an elusive fluorovinyl cation equivalent: Access to quaternary α-(1'-fluoro)vinyl amino acids as potential PLP enzyme inactivatorsJournal of the American Chemical Society, 2017, 139(40), 14077-14089,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride
Referencia
- Benzenesulfenyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-14,
Métodos de producción 13
Condiciones de reacción
Referencia
- Concerning the mechanism of the formation of phosphoranes from the reaction of tricoordinated phosphorus compounds and alkyl benzenesulfenatesPhosphorus and Sulfur and the Related Elements, 1981, 11(1), 1-9,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referencia
- Palladium-Catalyzed Regio- and Stereoselective Chlorothiolation of Terminal Alkynes with Sulfenyl ChloridesChemistry - An Asian Journal, 2014, 9(1), 58-62,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane
Referencia
- Synthesis of [1c-13C]-Labelled Gangliosides GM3 and NMR-Spectroscopic Investigations in Cell Cultures1998, , ,,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Referencia
- Preparation of heterocyclic ring-containing asymmetric aromatic sulfide compound as AHAS inhibitors useful as herbicides, China, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide Solvents: Dichloromethane ; 0 °C; 15 min, 0 °C
Referencia
- In Situ Activation of Disulfides for Multicomponent Reactions with Isocyanides and a Broad Range of NucleophilesOrganic Letters, 2019, 21(5), 1484-1487,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Pentane ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt
Referencia
- Catalytic Thia-Sommelet-Hauser Rearrangement: Application to the Synthesis of OxindolesOrganic Letters, 2011, 13(5), 1210-1213,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sulfuryl chloride Solvents: Dichloromethane ; cooled; 1 h, cooled
Referencia
- Triazole-asymmetric disulfide compounds as herbicides and their preparation, agrochemical compositions and use in the control of weeds, China, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Chlorine
Referencia
- Cyclofunctionalization of 2-allylphenols with sulfur chlorides. III. 2-(Arylthiomethyl)-2,3-dihydrofuro[3,2-h]quinolines from 7-allyl- and 7-methallyl-8-hydroxyquinoline, respectively, and arylsulfenyl chloridesJournal fuer Praktische Chemie (Leipzig), 1989, 331(1), 136-40,
Phenylsulfenyl Chloride Raw materials
Phenylsulfenyl Chloride Preparation Products
Phenylsulfenyl Chloride Literatura relevante
-
1. Intramolecular cyclization to 1-phenyl-1-benzothiophenium salts by electrophilic addition of o-(phenylsulfanyl)phenylalkynesTsugio Kitamura,Tatsuya Takachi,Masa-Aki Miyaji,Hironobu Kawasato,Hiroshi Taniguchi J. Chem. Soc. Perkin Trans. 1 1994 1907
-
2. Synthesis and structures of pyrroles fused with rigid bicyclic ring systems at β-positionsHidemitsu Uno,Satoshi Ito,Mitsuo Wada,Hikaru Watanabe,Miho Nagai,Akiko Hayashi,Takashi Murashima,Noboru Ono J. Chem. Soc. Perkin Trans. 1 2000 4347
-
3. Highly functionalised methylenecyclopropanes from cyclopropenesMark S. Baird,M. Fiona Shortt,Helmi H. Hussain,Juma'a R. Al Dulayymi J. Chem. Soc. Perkin Trans. 1 1993 1945
-
4. Synthesis of trimethylgermyl trimethylsilyl ketone and bis(trimethylgermyl) ketoneRune Johannesen,Tore Benneche J. Chem. Soc. Perkin Trans. 1 2000 2677
-
5. Synthesis and application of sialic acid-containing building blocks for glycopeptide libraries.1 Establishing glycosylation conditionsKoen M. Halkes,Phaedria M. St. Hilaire,Anita M. Jansson,Charlotte H. Gotfredsen,Morten Meldal J. Chem. Soc. Perkin Trans. 1 2000 2127
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